molecular formula C11H12ClN5O B2546763 2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide CAS No. 2319896-84-7

2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide

Cat. No.: B2546763
CAS No.: 2319896-84-7
M. Wt: 265.7
InChI Key: XPVSUOBZZPYVMJ-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base to form the intermediate 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrazinolyzed to yield the final product, this compound .

Chemical Reactions Analysis

2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and antifungal properties.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group also show diverse biological activities and are used in various applications, such as pharmaceuticals and agrochemicals.

    Acetohydrazide derivatives: These compounds are known for their potential as anticancer and antimicrobial agents

Properties

IUPAC Name

2-[5-[(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c12-8-3-1-7(2-4-8)5-9-14-10(17-16-9)6-11(18)15-13/h1-4H,5-6,13H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVSUOBZZPYVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NN2)CC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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